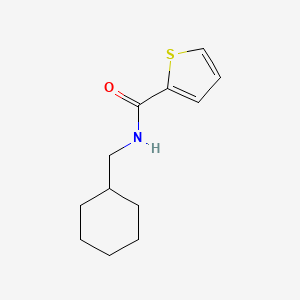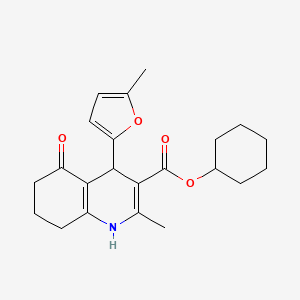
N-(4-bromo-3-methylphenyl)-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-N'-propylurea, also known as Br-MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the G protein-coupled receptor GPR119, which is involved in glucose homeostasis and lipid metabolism.
作用機序
N-(4-bromo-3-methylphenyl)-N'-propylurea acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, this compound has been found to have other physiological effects. It has been shown to reduce food intake and body weight in animal models, possibly through its effects on appetite-regulating hormones.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-N'-propylurea has several advantages for use in lab experiments. It is a highly selective agonist of the GPR119 receptor, which allows for specific targeting of this receptor in experiments. Additionally, this compound has been extensively studied and characterized, making it a reliable tool for research. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective activation of the GPR119 receptor.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-propylurea. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on glucose homeostasis and appetite regulation. Finally, the development of more potent analogs of this compound may lead to improved therapeutic options for these conditions.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of type 2 diabetes and obesity. Its selective agonism of the GPR119 receptor and effects on glucose homeostasis and appetite regulation make it a valuable tool for further study. However, further research is needed to fully understand its mechanisms of action and potential for therapeutic use.
合成法
N-(4-bromo-3-methylphenyl)-N'-propylurea can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methylphenylamine with propylisocyanate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-N'-propylurea has been studied for its potential use in the treatment of type 2 diabetes and obesity. It has been shown to increase insulin secretion and improve glucose tolerance in animal models. Additionally, this compound has been found to stimulate the release of GLP-1, a hormone that regulates glucose homeostasis and appetite.
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICHRRHEJAZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5497835.png)

![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)

![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)

![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)